

manganese oxalate solubility in water and acids

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Compound of Interest

Compound Name: Manganese oxalate

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An In-depth Technical Guide on the Solubility of **Manganese Oxalate** in Water and Acids

Introduction

Manganese(II) oxalate (MnC_2O_4) is an inorganic compound that typically appears as a pale pink or white crystalline powder.[1][2] It exists in anhydrous form and as hydrates, most commonly as manganese(II) oxalate dihydrate ($\text{MnC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$).[1][3] This compound is of significant interest in various fields, including materials science as a precursor for manganese oxides used in batteries and catalysts, and in analytical chemistry.[3][4] A critical aspect of its application and handling is its solubility profile. While sparingly soluble in water, its solubility is markedly increased in acidic solutions.[3][4][5] This guide provides a comprehensive technical overview of the solubility of **manganese oxalate** in aqueous and acidic media, presenting quantitative data, detailed experimental protocols, and logical diagrams to elucidate the underlying chemical principles for researchers, scientists, and drug development professionals.

Physicochemical Properties

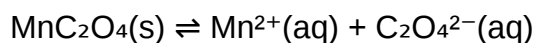
Manganese oxalate's fundamental properties are essential for understanding its behavior in solution. Key physicochemical data are summarized in Table 1. The dihydrate form is a common starting material in laboratory settings and melts in its own water of crystallization at 100 °C.[1][3]

Table 1: Physicochemical Properties of Manganese(II) Oxalate

Property	Value	References
Chemical Formula	MnC ₂ O ₄ (anhydrous), MnC ₂ O ₄ ·2H ₂ O (dihydrate)	[1][3]
Molar Mass	142.96 g/mol (anhydrous), 178.99 g/mol (dihydrate)	[1][6]
Appearance	Pale pink or white crystalline powder	[1][2][3]
Density	2.453 g/cm ³ (dihydrate)	[3][5]
Solubility Product (Ksp)	1.7 x 10 ⁻⁷ (pKsp ≈ 6.77)	[1][3][5]

Solubility in Water

Manganese oxalate is characterized by its low solubility in water.[1] The dissolution process in water is an equilibrium reaction governed by its solubility product constant, Ksp.



The Ksp value of approximately 1.7 x 10⁻⁷ indicates that only a small amount of the salt will dissociate into its constituent ions in a saturated solution.[1][3] The molar solubility (S) can be calculated from the Ksp expression:

$$K_{\text{sp}} = [\text{Mn}^{2+}][\text{C}_2\text{O}_4^{2-}] = (\text{S})(\text{S}) = \text{S}^2 \quad \text{S} = \sqrt{K_{\text{sp}}} = \sqrt{(1.7 \times 10^{-7})} \approx 4.12 \times 10^{-4} \text{ mol/L}$$

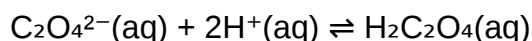
This molar solubility can be converted to g/L using the molar mass of anhydrous MnC₂O₄ (142.96 g/mol), yielding a calculated solubility of approximately 0.059 g/L or 59 mg/L at standard conditions. Experimental data show a slight dependence on temperature, as detailed in Table 2.

Table 2: Aqueous Solubility of **Manganese Oxalate** at Various Temperatures

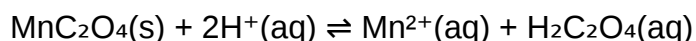
Temperature (°C)	Solubility (g/100 mL)	Solubility (mg/L)	Reference
10	2.4×10^{-2}	240	[7]
20	2.8×10^{-2}	280	[7]
20	-	300	[8]
30	3.3×10^{-2}	330	[7]

Solubility in Acids

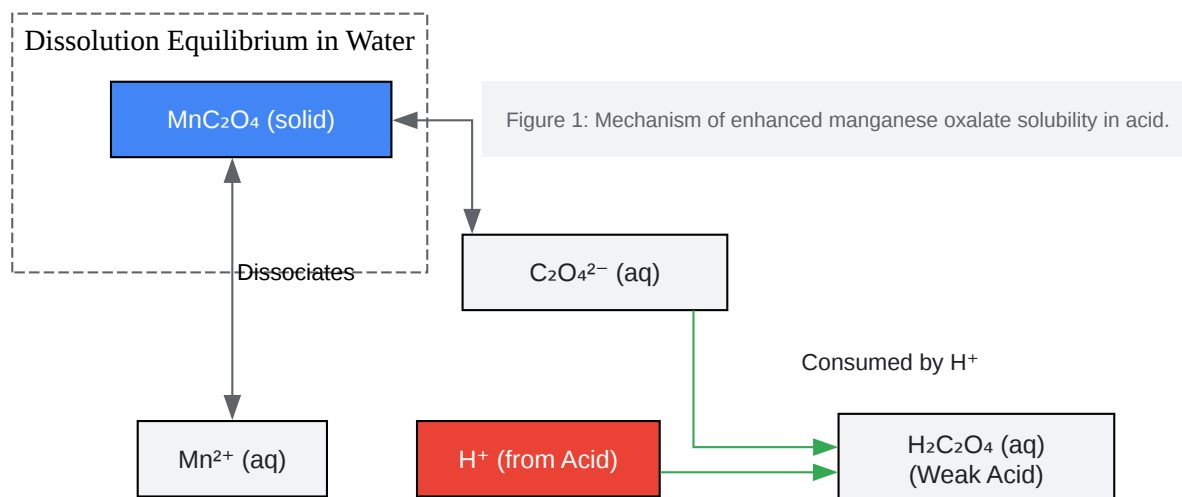
The solubility of **manganese oxalate** increases significantly in acidic solutions.[3][5][9] This phenomenon is a direct consequence of Le Chatelier's principle applied to the dissolution equilibrium. The addition of a strong or weak acid introduces hydrogen ions (H^+), which react with the oxalate anions ($C_2O_4^{2-}$) to form the weak acid, oxalic acid ($H_2C_2O_4$).



This reaction consumes oxalate ions from the solution, shifting the primary dissolution equilibrium of MnC_2O_4 to the right, thereby promoting further dissolution of the solid salt. The overall reaction in an acidic medium can be represented as:



The logical relationship governing this acid-enhanced dissolution is illustrated in the diagram below.



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Figure 1: Mechanism of enhanced **manganese oxalate** solubility in acid.

Solubility in Strong Acids

Strong acids such as sulfuric acid (H_2SO_4), hydrochloric acid (HCl), and nitric acid (HNO_3) dissociate completely in water, providing a high concentration of H^+ ions. This leads to a substantial increase in the solubility of **manganese oxalate**. This principle is applied industrially in hydrometallurgical processes, where sulfuric acid is used to leach manganese from ores that may also contain oxalate.[10] Studies on the dissolution kinetics of manganese oxides often employ a mixture of sulfuric and oxalic acids, highlighting the solubility of manganese-oxalate species in strongly acidic media.[11][12]

Solubility in Weak Acids

Weak acids, like acetic acid (CH_3COOH), also enhance the solubility of **manganese oxalate**, although to a lesser extent than strong acids due to their incomplete dissociation. A study on the oxidative dissolution of **manganese oxalate** was successfully conducted in acetic acid solutions, demonstrating its viability as a solvent system under specific conditions.[13] The addition of glacial acetic acid has also been noted in synthesis protocols to reduce the solubility of **manganese oxalate** in the presence of excess potassium oxalate, suggesting a complex interplay of common ion and pH effects.[14]

Table 3: Qualitative Solubility of Manganese(II) Oxalate in Various Solvents

Solvent	Solubility	Rationale	References
Water	Very slightly soluble / Insoluble	Governed by low Ksp value.	[1][2]
Dilute Acids (general)	Soluble	Protonation of oxalate ion shifts equilibrium.	[3][4][5][9]
Sulfuric Acid	Soluble	Strong acid, effectively removes oxalate ions.	[10][11]
Acetic Acid	Soluble	Weak acid, still capable of protonating oxalate.	[13][14]

Experimental Protocols

Protocol 1: Synthesis of Manganese(II) Oxalate Dihydrate via Precipitation

This protocol describes a standard laboratory method for synthesizing $\text{MnC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$.

Materials:

- Manganese(II) sulfate (MnSO_4) or Manganese(II) chloride (MnCl_2)[1][3]
- Sodium oxalate ($\text{Na}_2\text{C}_2\text{O}_4$) or Oxalic acid ($\text{H}_2\text{C}_2\text{O}_4$)[3]
- Deionized water
- Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven

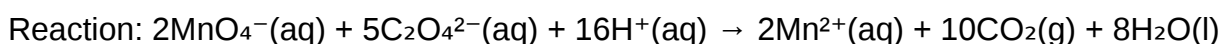
Methodology:

- Prepare Reactant Solutions:

- Solution A: Dissolve a calculated molar equivalent of a soluble manganese(II) salt (e.g., MnCl_2) in deionized water.
- Solution B: Dissolve a stoichiometric amount of sodium oxalate in deionized water.
- Precipitation: While stirring Solution A vigorously, slowly add Solution B. A pale pink precipitate of **manganese oxalate** dihydrate will form immediately. The reaction is:
$$\text{MnCl}_2(\text{aq}) + \text{Na}_2\text{C}_2\text{O}_4(\text{aq}) + 2\text{H}_2\text{O}(\text{l}) \rightarrow \text{MnC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}(\text{s}) + 2\text{NaCl}(\text{aq}).$$
[\[1\]](#)
- Digestion: Continue stirring the mixture for 30-60 minutes to allow the precipitate to fully form and crystallize.
- Isolation: Separate the precipitate from the supernatant by vacuum filtration.
- Washing: Wash the precipitate on the filter paper multiple times with deionized water to remove any soluble impurities (e.g., NaCl).
- Drying: Dry the purified **manganese oxalate** dihydrate in a drying oven at a temperature below $100\text{ }^\circ\text{C}$ (e.g., $60\text{--}80\text{ }^\circ\text{C}$) to avoid removing the waters of hydration.

Protocol 2: Determination of Aqueous Solubility via Permanganate Titration

This protocol provides a method to quantify the oxalate concentration in a saturated solution, thereby determining the solubility of **manganese oxalate**. The method relies on the oxidation of oxalate ions by potassium permanganate (KMnO_4) in an acidic medium.[\[15\]](#)



The workflow for this experimental procedure is outlined in the diagram below.

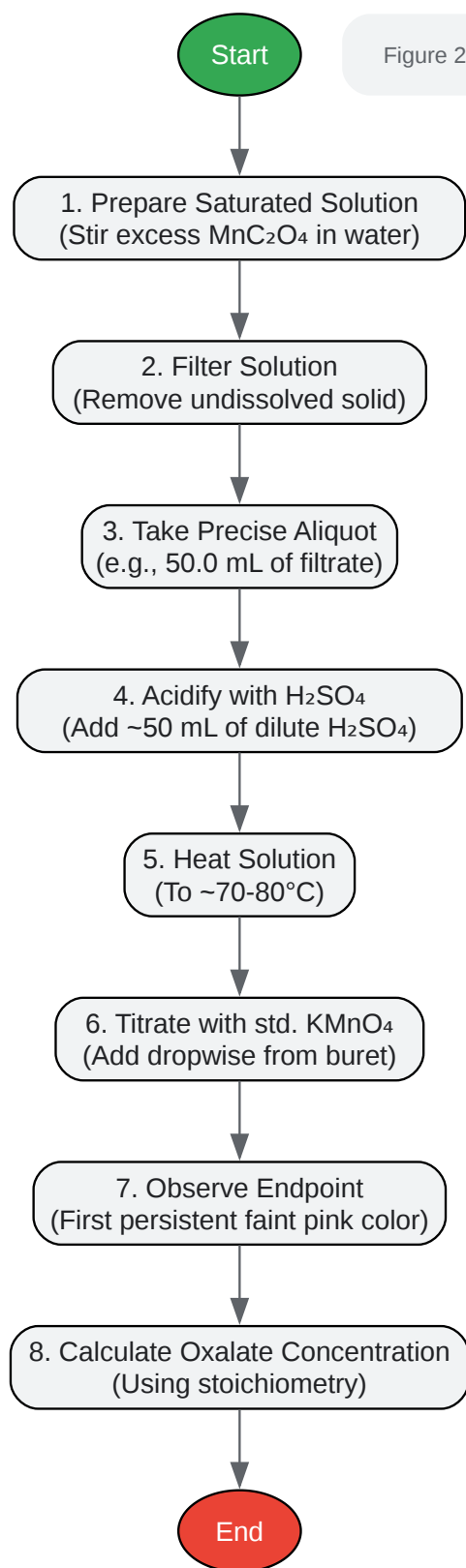


Figure 2: Workflow for determining MnC_2O_4 solubility via titration.

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Figure 2: Workflow for determining MnC_2O_4 solubility via titration.

Methodology:

- **Prepare Saturated Solution:** Add an excess amount of **manganese oxalate** to a known volume of deionized water in a flask. Stir the suspension for several hours at a constant temperature to ensure equilibrium is reached.
- **Separate Solid and Liquid:** Filter the solution through a fine filter paper to remove all undissolved solid **manganese oxalate**.
- **Sample Preparation:** Accurately pipette a known volume (e.g., 50.0 mL) of the clear, saturated filtrate into an Erlenmeyer flask.
- **Acidification:** Add an excess of dilute sulfuric acid (e.g., 50 mL of 1 M H_2SO_4) to the flask.[\[15\]](#)
- **Heating:** Gently heat the solution to approximately 70-80 °C. The reaction is slow at room temperature.[\[15\]](#)
- **Titration:** Titrate the hot solution with a standardized solution of potassium permanganate (KMnO_4) of known concentration. Add the KMnO_4 solution dropwise while swirling the flask. The purple color of the permanganate ion will disappear as it reacts with the oxalate.
- **Endpoint Determination:** The endpoint is reached when the first faint pink color from a drop of KMnO_4 solution persists for at least 30 seconds, indicating that all the oxalate has been consumed.[\[15\]](#)
- **Calculation:** Use the volume and concentration of the KMnO_4 titrant and the stoichiometry of the reaction (5 moles of oxalate react with 2 moles of permanganate) to calculate the concentration of oxalate ions in the saturated solution. This concentration is equal to the molar solubility of **manganese oxalate**.

Conclusion

The solubility of manganese(II) oxalate is highly dependent on the chemical environment. It is sparingly soluble in water, with its behavior governed by a low solubility product constant ($K_{\text{sp}} \approx 1.7 \times 10^{-7}$). However, in the presence of both strong and weak acids, its solubility is dramatically enhanced. This is due to the protonation of the oxalate anion by H^+ ions, which shifts the dissolution equilibrium to favor the formation of soluble Mn^{2+} ions. This guide has

provided quantitative solubility data, detailed the chemical principles involved, and presented standardized experimental protocols for synthesis and solubility determination, offering a comprehensive resource for professionals in research and development.

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